molecular formula C6H3Cl2N3 B2625950 1-Azido-3,5-dichlorobenzene CAS No. 20339-25-7

1-Azido-3,5-dichlorobenzene

Cat. No.: B2625950
CAS No.: 20339-25-7
M. Wt: 188.01
InChI Key: HLDYUPJHLLGRDP-UHFFFAOYSA-N
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Description

1-Azido-3,5-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3 It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 3rd and 5th positions, and the 1st position, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,3-dichlorobenzene to form 1,3-dichloro-5-nitrobenzene, followed by reduction to 1,3-dichloro-5-aminobenzene. The final step involves the diazotization of the amine group and subsequent reaction with sodium azide to form this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 3,5-dichloroaniline.

    Cycloaddition: 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-azido-3,5-dichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Azido-2,4-dichlorobenzene
  • 1-Azido-4-chlorobenzene
  • 1-Azido-2,6-dichlorobenzene

Comparison: 1-Azido-3,5-dichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-dichlorobenzene derivatives, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1-azido-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYUPJHLLGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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